4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide is a synthetic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound’s structure features a phthalazine core linked to a hydroxyphenyl group and a phenylbenzamide moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. This intermediate is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. The chloro derivative is subsequently reacted with 4-hydroxyaniline to introduce the hydroxyphenyl group, followed by coupling with N-phenylbenzamide under appropriate conditions to obtain the final product .
Chemical Reactions Analysis
4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups in the phthalazine core can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and sodium hydride for nucleophilic substitution. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The primary mechanism of action of 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide involves the inhibition of VEGFR-2. By binding to the active site of VEGFR-2, the compound prevents the receptor from triggering angiogenesis, which is the formation of new blood vessels. This inhibition disrupts the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and proliferation. The compound also induces apoptosis in cancer cells by causing cell cycle arrest in the G2-M phase .
Comparison with Similar Compounds
Similar compounds to 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide include other phthalazine derivatives such as:
4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one: Known for its antimicrobial activity.
1-chloro-4-(4-chlorophenyl)phthalazine: Used as an intermediate in the synthesis of various phthalazine derivatives.
4-amino-2-[N’-(4-benzylphthalazin-1-yl)-hydrazino]-6-arylpyrimidine-5-carbonitriles: Exhibits promising antitumor activities. The uniqueness of this compound lies in its dual functionality as both a VEGFR-2 inhibitor and an apoptosis inducer, making it a versatile compound for cancer therapy
Properties
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNGUQNXSMHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.